molecular formula C30H34N2O2 B15028756 1-{4-[2-(Benzyloxy)ethoxy]but-2-yn-1-yl}-4-(diphenylmethyl)piperazine

1-{4-[2-(Benzyloxy)ethoxy]but-2-yn-1-yl}-4-(diphenylmethyl)piperazine

Cat. No.: B15028756
M. Wt: 454.6 g/mol
InChI Key: GXWQKAIQEMTCAT-UHFFFAOYSA-N
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Description

1-{4-[2-(Benzyloxy)ethoxy]but-2-yn-1-yl}-4-(diphenylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzyloxyethoxy group and a diphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-(Benzyloxy)ethoxy]but-2-yn-1-yl}-4-(diphenylmethyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide under basic conditions.

    Introduction of the benzyloxyethoxy group: This step involves the reaction of the piperazine derivative with benzyloxyethanol in the presence of a base such as sodium hydride.

    Addition of the but-2-yn-1-yl group: This can be done through a Sonogashira coupling reaction, where the piperazine derivative is reacted with an alkyne in the presence of a palladium catalyst.

    Attachment of the diphenylmethyl group: This final step involves the reaction of the intermediate compound with diphenylmethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{4-[2-(Benzyloxy)ethoxy]but-2-yn-1-yl}-4-(diphenylmethyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxyethoxy group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases to deprotonate the nucleophile.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of new piperazine derivatives with different substituents.

Scientific Research Applications

1-{4-[2-(Benzyloxy)ethoxy]but-2-yn-1-yl}-4-(diphenylmethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a ligand in the study of receptor-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{4-[2-(Benzyloxy)ethoxy]but-2-yn-1-yl}-4-(diphenylmethyl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[2-(Methoxy)ethoxy]but-2-yn-1-yl}-4-(diphenylmethyl)piperazine
  • 1-{4-[2-(Ethoxy)ethoxy]but-2-yn-1-yl}-4-(diphenylmethyl)piperazine

Uniqueness

1-{4-[2-(Benzyloxy)ethoxy]but-2-yn-1-yl}-4-(diphenylmethyl)piperazine is unique due to the presence of the benzyloxyethoxy group, which can impart specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents.

Properties

Molecular Formula

C30H34N2O2

Molecular Weight

454.6 g/mol

IUPAC Name

1-benzhydryl-4-[4-(2-phenylmethoxyethoxy)but-2-ynyl]piperazine

InChI

InChI=1S/C30H34N2O2/c1-4-12-27(13-5-1)26-34-25-24-33-23-11-10-18-31-19-21-32(22-20-31)30(28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-9,12-17,30H,18-26H2

InChI Key

GXWQKAIQEMTCAT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC#CCOCCOCC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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